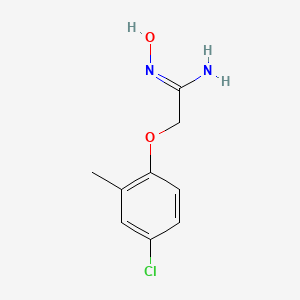
2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine is an organic compound that features a phenoxy group substituted with a chloro and methyl group, an ethylamine chain, and a hydroxyimino group
Mécanisme D'action
Target of Action
It is related to (4-chloro-2-methylphenoxy)acetic acid, which is known to exhibit auxin activity . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.
Mode of Action
Its related compound, (4-chloro-2-methylphenoxy)acetic acid, is known to function as a synthetic auxin . Auxins work by influencing cell growth rates. They can stimulate cell elongation and are vital for the overall growth and development of plants.
Biochemical Pathways
As a synthetic auxin, it is likely to affect pathways related to plant growth and development . Auxins are involved in various plant developmental processes, including cell division, elongation, and differentiation.
Result of Action
It is known that auxins, such as (4-chloro-2-methylphenoxy)acetic acid, can induce abnormal growth in plants . They can affect the expression of genes related to cell growth and development, leading to changes in plant morphology.
Action Environment
It is known that environmental factors can significantly impact the effectiveness of auxins . Factors such as light, temperature, and pH can influence auxin activity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine typically involves the reaction of 4-chloro-2-methylphenol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylphenol: Shares the phenoxy and chloro groups but lacks the ethylamine and hydroxyimino groups.
2-(4-Chloro-2-methylphenoxy)acetic acid: Contains a carboxylic acid group instead of the ethylamine and hydroxyimino groups.
Uniqueness
2-(4-Chloro-2-methylphenoxy)-1-(hydroxyimino)ethylamine is unique due to the presence of both the hydroxyimino and ethylamine groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(11)12-13/h2-4,13H,5H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGSVIRULPWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-Benzyl-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2627281.png)
![3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2627283.png)
![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)
![9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride](/img/structure/B2627288.png)
![6-fluoro-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2627289.png)
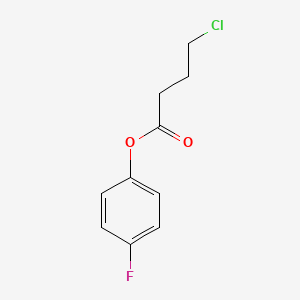
![3-(2-Chlorophenyl)-5-{[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2627291.png)
![N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-fluorophenyl)ethanediamide](/img/structure/B2627293.png)
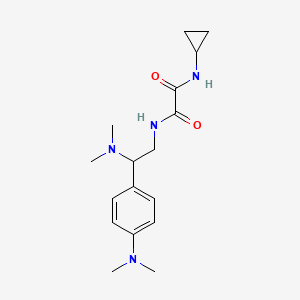
![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2627296.png)
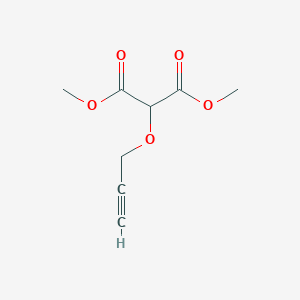
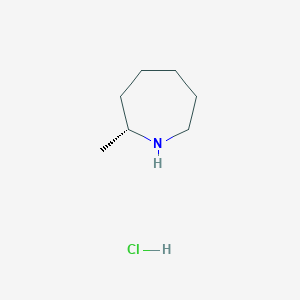
![3-(ethanesulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2627300.png)
